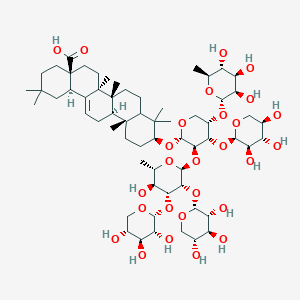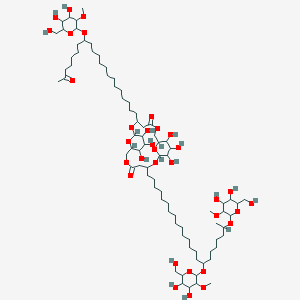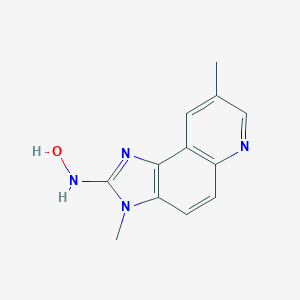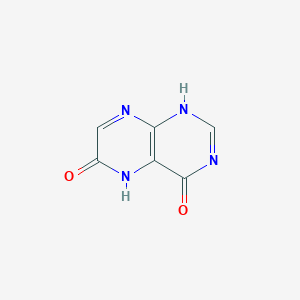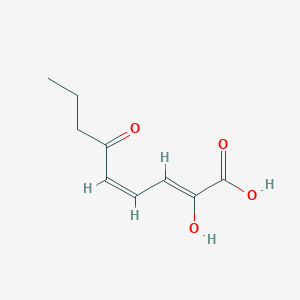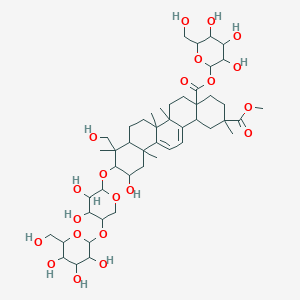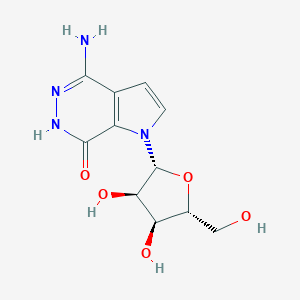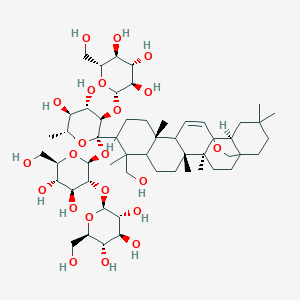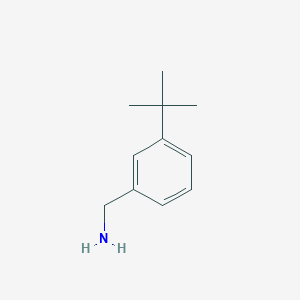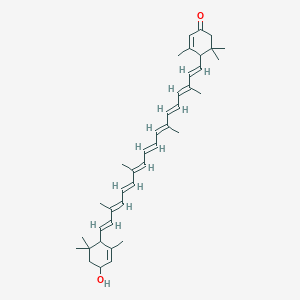
3'-Hydroxy-e,e-caroten-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3'-hydroxy-e,e-caroten-3-one is a carotenone, an enone and a secondary alcohol.
3'-Hydroxy-e, e-caroten-3-one belongs to the class of organic compounds known as xanthophylls. These are carotenoids containing an oxygenated carotene backbone. Carotenes are characterized by the presence of two end-groups (mostly cyclohexene rings, but also cyclopentene rings or acyclic groups) linked by a long branched alkyl chain. Carotenes belonging form a subgroup of the carotenoids family. Xanthophylls arise by oxygenation of the carotene backbone. 3'-Hydroxy-e, e-caroten-3-one is considered to be a practically insoluble (in water) and relatively neutral molecule. 3'-Hydroxy-e, e-caroten-3-one has been detected in multiple biofluids, such as blood and breast milk. Within the cell, 3'-hydroxy-e, e-caroten-3-one is primarily located in the membrane (predicted from logP) and cytoplasm.
Wissenschaftliche Forschungsanwendungen
Antioxidant Efficacy and Radical Scavenging
3'-Hydroxy-e,e-caroten-3-one is part of a broad class of carotenoids, known for their antioxidant efficacy. These compounds are excellent quenchers of singlet oxygen and effective at breaking lipid peroxidation chains. A study highlighted a novel derivative of this compound, synthesized to enhance water solubility, which effectively scavenged superoxide anions in a human neutrophil assay, suggesting potential applications as aqueous-phase singlet oxygen quenchers and direct radical scavengers (Cardounel et al., 2003).
Inhibition of Adipocyte Differentiation
Research has shown that this compound inhibits the differentiation of 3T3-L1 cells into adipocytes and the subsequent production of triacylglycerol. This suggests its potential role in preventing metabolic syndrome, highlighting its unique biological activity compared to its precursor, lutein (Kotake-Nara et al., 2016).
Photophysical Properties in Biological Systems
This compound, as a chromophore in certain protein complexes, has been studied for its unique photophysical properties. Computational results indicate that its state gains an intramolecular charge transfer character when bound to specific proteins, like the orange carotenoid protein. This interaction is essential in understanding the compound's role in biological systems and its potential applications in photoprotection and photosynthesis (Otsuka et al., 2016).
Role in Human and Animal Physiology
The transformation of carotenoids like this compound in human and animal tissues has been extensively studied. It appears in various ocular tissues and is involved in a series of oxidation-reduction reactions. Understanding these transformations is crucial in exploring its potential role in preventing age-related macular degeneration and other ocular conditions (Khachik et al., 2002).
Synthesis and Analysis in Various Contexts
Synthesis and identification of this compound and its derivatives have been a subject of interest in various studies. These efforts aim to explore its unique properties and potential applications in pharmacology, nutrition, and photoprotection (Khachik et al., 1992), (Sun et al., 1996).
Eigenschaften
CAS-Nummer |
140460-59-9 |
|---|---|
Molekularformel |
C40H54O2 |
Molekulargewicht |
566.9 g/mol |
IUPAC-Name |
4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C40H54O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-26,35,37-38,41H,27-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+ |
InChI-Schlüssel |
OTHWKRBAHPOBSP-DKLMTRRASA-N |
Isomerische SMILES |
CC1=CC(CC(C1/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2C(=CC(=O)CC2(C)C)C)/C)/C)(C)C)O |
SMILES |
CC1=CC(CC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(=O)CC2(C)C)C)C)C)(C)C)O |
Kanonische SMILES |
CC1=CC(CC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(=O)CC2(C)C)C)C)C)(C)C)O |
Physikalische Beschreibung |
Solid |
Synonyme |
3'-hydroxy-e,e-caroten-3-one |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


